Gold(3+);hydron;tetrabromide, commonly known as hydrogen tetrabromoaurate(III) or bromoauric acid (CAS 17083-68-0), is a highly specialized, strong-acid gold precursor. Unlike the ubiquitous chloride analog, HAuBr4 provides both the Au(III) metal center and four bromide ligands in a single, high-purity compound. In industrial and advanced laboratory procurement, this compound is selected primarily for its distinct electrochemical and coordination properties. The bromide ligands form a highly stable covalent Au-Br surface adlayer during reduction, which significantly lowers the redox potential and retards the reduction kinetics compared to chloride systems [1]. This intrinsic kinetic control makes HAuBr4 an essential raw material for the reproducible synthesis of anisotropic gold nanomaterials, surfactant-free catalytic nanoparticles, and specialized microfluidic continuous-flow products where precursor-driven reaction rates dictate final material performance.
Buyers often attempt to substitute HAuBr4 with the cheaper, more common hydrogen tetrachloroaurate (HAuCl4), either alone or supplemented with alkali bromides (e.g., NaBr or KBr). This generic substitution fails on two critical fronts. First, using HAuCl4 alone results in a less stable Au-Cl adlayer, triggering a rapid, self-reinforcing reduction cascade that yields smaller, isotropic, and less tunable nanoparticles [1]. Second, attempting to replicate the bromide environment by adding NaBr or KBr to HAuCl4 introduces extraneous alkali metal cations. In surfactant-free or highly sensitive colloidal syntheses, these spectator ions alter the ionic strength of the solution, compressing the electrical double layer and causing irreversible nanoparticle aggregation [2]. Consequently, procuring pure HAuBr4 is mandatory when the process requires both the structure-directing properties of bromide and a pristine, cation-free solvent environment.
In room-temperature, surfactant-free colloidal syntheses, the choice of gold precursor directly dictates the final particle size due to differences in reduction kinetics. When reduced under identical alkaline alcohol conditions, HAuBr4 exhibits a lower redox potential and slower formation kinetics than HAuCl4. This slower nucleation and growth regime allows for precise size tuning of gold nanoparticles in the 5–30 nm range, whereas the rapid reduction of HAuCl4 severely limits size control and typically yields smaller, fixed-size particles [1].
| Evidence Dimension | Tunable nanoparticle size range via precursor selection |
| Target Compound Data | 5–30 nm tunable size range (HAuBr4) |
| Comparator Or Baseline | Limited tunability, typically <10 nm (HAuCl4) |
| Quantified Difference | Yields up to 3x broader tunable size range without surfactants |
| Conditions | Room-temperature reduction in water/alcohol mixtures under alkaline conditions without surfactants |
Procuring HAuBr4 allows manufacturers to dial in specific nanoparticle sizes without introducing complex, difficult-to-remove surfactant systems.
The slower reduction kinetics inherent to HAuBr4 not only affect size but also the surface atomic arrangement of the resulting nanoparticles, directly impacting their catalytic efficacy. In benchmark catalytic assays, such as the reduction of 4-nitrophenol, nanoparticles synthesized directly from HAuBr4 demonstrate significantly higher Turnover Frequencies (TOF) compared to those derived from HAuCl4. The prolonged presence of smaller, highly active intermediate clusters during the slower HAuBr4 reduction pathway yields a final catalytic surface with superior reactant turnover capabilities [1].
| Evidence Dimension | Catalytic Turnover Frequency (TOF) in 4-nitrophenol reduction |
| Target Compound Data | Higher TOF values (HAuBr4-derived nanoparticles) |
| Comparator Or Baseline | Lower TOF values (HAuCl4-derived nanoparticles) |
| Quantified Difference | Measurably higher catalytic turnover rate per surface gold atom |
| Conditions | Direct addition of precursor to 4-nitrophenol and NaBH4 |
For catalyst manufacturers, starting with HAuBr4 directly translates to a more active final product, reducing the total amount of precious metal required to achieve target conversion rates.
Bromide ions are well-known structure-directing agents that preferentially bind to specific gold crystal facets (e.g., Au(100)), restricting growth in certain directions to yield anisotropic shapes. Using HAuBr4 as the primary precursor inherently provides this bromide capping effect. In high-ethylene-glycol environments, HAuBr4 successfully directs the formation of gold nanotriangles, whereas HAuCl4 yields isotropic spheres [1]. Similarly, in continuous microfluidic syntheses, substituting or blending HAuCl4 with HAuBr4 allows for the stable, continuous production of gold nanorods by leveraging the strong Au-Br surface coordination [2].
| Evidence Dimension | Morphological yield (Anisotropy) |
| Target Compound Data | Formation of triangles and nanorods (HAuBr4) |
| Comparator Or Baseline | Formation of isotropic spheres (HAuCl4) |
| Quantified Difference | Enables anisotropic facet growth vs isotropic default |
| Conditions | Ethylene glycol reduction or continuous microfluidic flow synthesis |
Buyers producing advanced plasmonic sensors or optical materials must procure HAuBr4 to achieve the anisotropic shapes required for specific surface plasmon resonance (SPR) profiles.
Because HAuBr4 enables precise size control without the need for toxic surfactants like CTAB, it is the optimal precursor for synthesizing clean, biocompatible gold nanoparticles. These pristine particles are highly sought after for in vivo imaging, targeted drug delivery, and diagnostic assays where surfactant removal is traditionally a costly and incomplete process [1].
In industrial catalyst manufacturing, the higher Turnover Frequency (TOF) of HAuBr4-derived particles provides a critical competitive advantage. It is specifically procured for synthesizing highly active gold catalysts used in fine chemical synthesis and environmental remediation, such as the catalytic reduction of nitroaromatics[1].
HAuBr4 is ideal for microfluidic manufacturing setups designed to produce gold nanorods or triangles. By acting as both the primary metal source and the structure-directing agent, it simplifies the reagent stream, prevents reactor fouling, and ensures reproducible anisotropic growth for advanced optical materials[2].